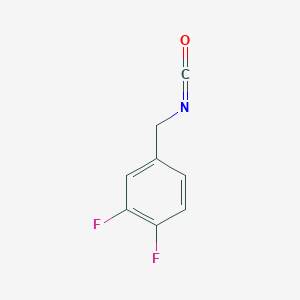

1,2-Difluoro-4-(isocyanatomethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

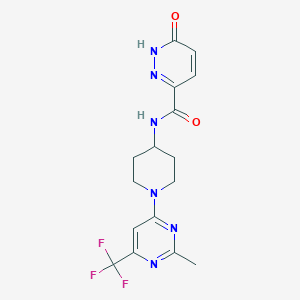

1,2-Difluoro-4-(isocyanatomethyl)benzene is an aromatic compound with the molecular formula C8H5F2NO . It is commonly known as DICB. This compound has gained growing interest in scientific research due to its unique chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 each of nitrogen and oxygen . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.13 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis Optimization and Application in Industries

A study focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a compound with similar functional groups to 1,2-Difluoro-4-(isocyanatomethyl)benzene, highlights its high-performance qualities such as excellent yellowing resistance and weather resistance. This compound finds wide application in optical polymer composite materials across construction and automotive industries. The research aimed to develop a safer, more convenient, and environmentally friendly synthesis route, optimizing conditions to achieve a significant yield of 83.35% (Dong Jianxun et al., 2018).

Fundamental Chemistry and Aromaticity

Another study delves into the fundamental chemistry of benzene and its derivatives, emphasizing the importance of benzene in chemical research and various applications ranging from biomedical research to materials science. This research sheds light on the aromaticity and delocalization concepts introduced by the study of benzene, which are crucial for understanding the chemical behavior of benzene derivatives including this compound (Adam J. V. Marwitz et al., 2009).

Photocatalysis and Fluorination Techniques

Research on photocatalyzed oxidation of benzylic compounds presents a synthetically efficient route to electron-deficient, less substituted, and otherwise inaccessible benzylic fluorides. This method, being metal-free and mild, suggests potential applications for this compound in developing advanced materials through selective fluorination processes (S. Bloom et al., 2014).

High-Performance Polymers

Another relevant study focuses on the synthesis and characterization of new fluorine-containing polyethers, highlighting the preparation of highly fluorinated monomers for producing soluble, hydrophobic, and low dielectric polyethers. The thermal stability and glass transition temperatures of these polymers indicate their potential use in various industrial applications, suggesting the utility of this compound in similar high-performance materials (J. W. Fitch et al., 2003).

Molecular Engineering and Solar Cells

The molecular engineering of a highly efficient small molecule nonfullerene acceptor for organic solar cells exemplifies the application of benzene derivatives in photovoltaic devices. This study underscores the role of molecular design in achieving high power conversion efficiencies, illustrating the potential of compounds like this compound in the development of advanced organic solar cells (Suman et al., 2017).

Mecanismo De Acción

The mechanism of action of 1,2-Difluoro-4-(isocyanatomethyl)benzene is not specified in the search results. Its applications in various fields suggest that it may interact differently depending on the context.

Propiedades

IUPAC Name |

1,2-difluoro-4-(isocyanatomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZUMMHPEYKKJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866538-73-0 |

Source

|

| Record name | 1,2-difluoro-4-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)

![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)

![methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate](/img/structure/B2849327.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849329.png)

![N-(thiophen-2-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2849330.png)

![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)